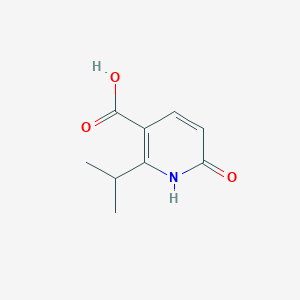

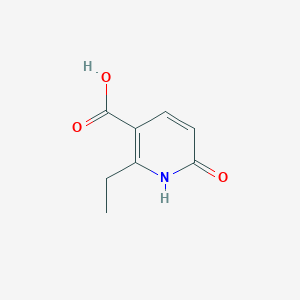

6-Hydroxy-2-isopropylnicotinic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Hydroxy-2-isopropylnicotinic acid is a chemical compound that has gained attention in the scientific community due to its potential applications. It has a molecular weight of 181.19 . The compound is solid at room temperature .

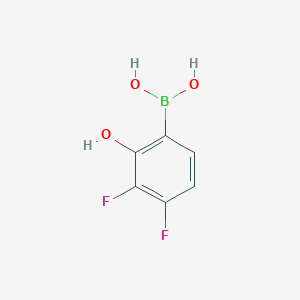

Molecular Structure Analysis

The IUPAC name for 6-Hydroxy-2-isopropylnicotinic acid is 1S/C9H11NO3/c1-5(2)8-6(9(12)13)3-4-7(11)10-8/h3-5H,1-2H3,(H,10,11)(H,12,13) . This indicates that the compound has a complex structure with multiple functional groups.

Chemical Reactions Analysis

While specific chemical reactions involving 6-Hydroxy-2-isopropylnicotinic acid are not available, hydroxy acids in general are known to participate in a variety of reactions. They can act as both acids and bases, and can undergo reactions such as esterification and oxidation .

Physical And Chemical Properties Analysis

6-Hydroxy-2-isopropylnicotinic acid is a solid at room temperature . It has a molecular weight of 181.19 .

Scientific Research Applications

Chemical Properties and Identification

“6-Hydroxy-2-isopropylnicotinic acid” is a chemical compound with the molecular formula C9H11NO3 . It is a solid substance at room temperature .

Pharmaceutical Applications

Nicotinic acid derivatives, including “6-Hydroxy-2-isopropylnicotinic acid”, have shown high efficacy in treating many diseases . For instance, some derivatives have proven effective against Alzheimer’s disease .

Anti-Inflammatory and Analgesic Efficacy

A number of 2-substituted aryl derivatives from nicotinic acid, which could potentially include “6-Hydroxy-2-isopropylnicotinic acid”, have demonstrated anti-inflammatory and analgesic efficacy . This suggests potential applications in the development of new drugs for pain and inflammation management .

Cardiovascular Disease Treatment

Nicotinic acid and its derivatives have been used to reduce high levels of fats in the blood . They have shown the ability to increase the concentration of high-density lipoprotein and reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .

Potential Applications in Material Science

While there’s no direct mention of “6-Hydroxy-2-isopropylnicotinic acid” in this context, the incorporation of main group Lewis acids and bases into polymer backbones has shown extraordinary utility in the synthesis of novel stimuli-responsive materials . Given its chemical structure, “6-Hydroxy-2-isopropylnicotinic acid” could potentially be explored in this field.

Future Research Directions

The discovery of the niacin receptor protein has opened up new avenues for research into the mechanisms and actions of vitamins in living organisms . This could lead to the development of novel drugs expressible via the niacin receptor or united receptors, and novel co-medications that inhibit unwanted side effects of niacin .

Mechanism of Action

Target of Action

It’s structurally similar to niacin (also known as nicotinic acid), which is known to target a variety of enzymes and receptors in the body .

Mode of Action

Niacin, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue

Biochemical Pathways

It’s structurally similar to niacin, which is involved in various biochemical pathways, including the metabolism of fats, carbohydrates, and amino acids .

Pharmacokinetics

Given its structural similarity to niacin, it’s plausible that it may have similar pharmacokinetic properties .

Result of Action

It’s structurally similar to niacin, which is known to have a variety of effects at the molecular and cellular level, including reducing the risk of nonfatal myocardial infarctions .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

properties

IUPAC Name |

6-oxo-2-propan-2-yl-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5(2)8-6(9(12)13)3-4-7(11)10-8/h3-5H,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPRSUGEZXZSSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2-isopropylnicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)

![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)